

# Synonyms for N-Hydroxy-4-methylbenzenesulfonamide like p-Toluenesulfonylhydroxylamine

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## Compound of Interest

Compound Name:	<i>N-Hydroxy-4-methylbenzenesulfonamide</i>
Cat. No.:	B178281

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## An In-depth Technical Guide to N-Hydroxy-4-methylbenzenesulfonamide and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**N-Hydroxy-4-methylbenzenesulfonamide**, also known by its synonym p-Toluenesulfonylhydroxylamine, is a versatile organic compound with significant potential in synthetic chemistry and drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities of its derivatives. Detailed experimental protocols and a summary of its chemical identifiers are presented to support researchers in its application.

## Chemical Identity and Synonyms

**N-Hydroxy-4-methylbenzenesulfonamide** is a sulfonamide derivative characterized by a hydroxyl group attached to the nitrogen atom of the sulfonamide moiety. It is crucial to distinguish it from its isomer, O-(p-toluenesulfonyl)hydroxylamine, where the tosyl group is attached to the oxygen atom of hydroxylamine. While often used interchangeably in some

chemical databases, the primary and correct name for the N-hydroxy compound is **N-Hydroxy-4-methylbenzenesulfonamide**.

A comprehensive list of synonyms and identifiers is provided in Table 1 to aid in literature searches and material sourcing.

Table 1: Synonyms and Chemical Identifiers for **N-Hydroxy-4-methylbenzenesulfonamide**[\[1\]](#)

Identifier Type	Value
Systematic Name	N-Hydroxy-4-methylbenzenesulfonamide
Synonyms	p-Toluenesulfonylhydroxylamine, N-Hydroxy-p-toluenesulfonamide, N-(p-Tolylsulfonyl)hydroxylamine
CAS Number	1593-60-8
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO <sub>3</sub> S
Molecular Weight	187.22 g/mol
InChI Key	XMJJPCJUQLGGND-UHFFFAOYSA-N
Canonical SMILES	CC1=CC=C(C=C1)S(=O)(=O)NO

## Physicochemical Properties

Understanding the physicochemical properties of **N-Hydroxy-4-methylbenzenesulfonamide** is essential for its handling, storage, and application in experimental settings. A summary of key properties is presented in Table 2.

Table 2: Physicochemical Properties of **N-Hydroxy-4-methylbenzenesulfonamide**

Property	Value	Reference
Melting Point	126-128 °C (decomposes)	[2]
pKa (predicted)	6.90 ± 0.69	[1]
Physical Form	Solid	[3]
Storage Temperature	2-8 °C, sealed in dry conditions	[3]

## Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

A reliable method for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** is crucial for its availability in research. A general and efficient protocol is detailed below.

### Experimental Protocol: Synthesis from p-Toluenesulfonyl chloride[2][4]

This procedure outlines the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** from readily available starting materials.

Materials:

- p-Toluenesulfonyl chloride
- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol
- Water
- Tetrahydrofuran (THF)
- Diatomaceous earth (Celite)

- Anhydrous magnesium sulfate

Procedure:

- Dissolve hydroxylamine hydrochloride (7.2 g, 86 mmol) in a mixture of methanol (30 mL) and water (20 mL).
- To this solution, add magnesium oxide (5.1 g, 129 mmol) and stir the mixture for 10 minutes.
- In a separate flask, dissolve p-toluenesulfonyl chloride (8 g, 43 mmol) in tetrahydrofuran (300 mL).
- Add the solution of p-toluenesulfonyl chloride to the hydroxylamine hydrochloride mixture.
- Stir the reaction mixture vigorously at room temperature.
- Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is completely consumed.
- Upon completion, filter the reaction mixture through diatomaceous earth.
- Dry the filtrate with anhydrous magnesium sulfate.
- Concentrate the filtrate under reduced pressure to yield **N-hydroxy-4-methylbenzenesulfonamide** as a white solid.
- The typical yield for this reaction is approximately 87.5%.

Figure 1: Synthesis Workflow for **N-Hydroxy-4-methylbenzenesulfonamide**

## Preparation of Hydroxylamine Solution

Dissolve Hydroxylamine HCl  
in Methanol/Water

Add Magnesium Oxide

## Preparation of Tosyl Chloride Solution

Dissolve p-Toluenesulfonyl Chloride  
in THF

Reaction and Workup

Combine Solutions and Stir

Monitor by TLC

Filter through Celite

Dry with MgSO<sub>4</sub>

Concentrate under  
Reduced Pressure

N-Hydroxy-4-methylbenzenesulfonamide  
(White Solid)

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Caption: Workflow for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide**.

## Reactivity and Potential Applications

While specific, detailed reaction mechanisms for **N-Hydroxy-4-methylbenzenesulfonamide** are not extensively documented in readily available literature, the reactivity of the closely related class of N-hydroxysulfonamides and p-toluenesulfonamides provides valuable insights into its potential applications.

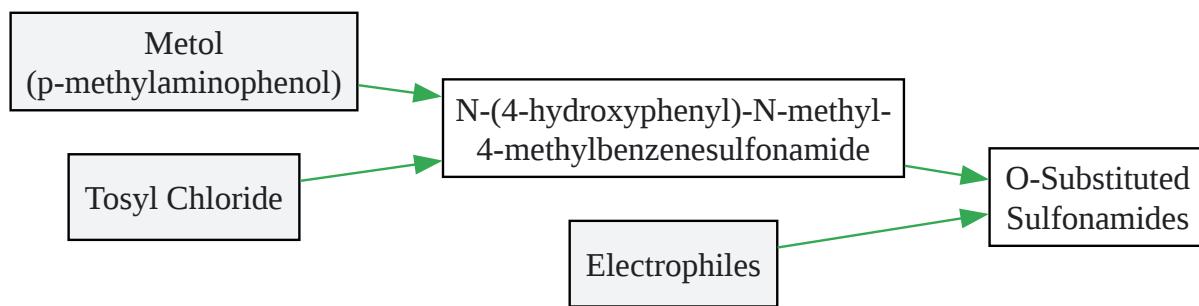
## Precursor to Reactive Intermediates

Hydroxylamine-O-sulfonates are known to serve as precursors to nitrene and nitrenium ions, which are highly reactive intermediates in organic synthesis.<sup>[4]</sup> Although **N-Hydroxy-4-methylbenzenesulfonamide** is an N-hydroxy derivative, its potential to generate related reactive nitrogen species under specific conditions warrants further investigation. Such species can participate in a variety of transformations, including C-H amination and aziridination reactions.

## Role in Synthesis of Biologically Active Molecules

Derivatives of structurally similar sulfonamides have shown significant biological activity. For instance, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide and its O-substituted derivatives have been synthesized and screened for enzyme inhibition.<sup>[5]</sup>

Figure 2: General Scheme for Derivatization of a Related Sulfonamide



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Caption: Synthesis of biologically active sulfonamide derivatives.

These derivatives have demonstrated inhibitory activity against enzymes such as lipoxygenase, acetylcholinesterase, and butyrylcholinesterase.<sup>[5]</sup> The parent compound, N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, was found to be a notable inhibitor of acetylcholinesterase.<sup>[5]</sup> This suggests that **N-Hydroxy-4-methylbenzenesulfonamide** could serve as a valuable scaffold for the development of novel enzyme inhibitors.

## Enzyme Inhibition by Sulfonamide Derivatives

The study of N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide derivatives has provided quantitative data on their enzyme inhibitory activity.

Table 3: Enzyme Inhibition Data for N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide Derivatives<sup>[5]</sup>

Compound	Target Enzyme	IC <sub>50</sub> (μM)
N-(4-hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Acetylcholinesterase (AChE)	75 ± 0.83
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Lipoxygenase (LOX)	57 ± 0.97
N-(4-benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide	Butyrylcholinesterase (BChE)	89 ± 0.79

This data highlights the potential for designing potent and selective enzyme inhibitors based on the sulfonamide scaffold.

## Future Directions

**N-Hydroxy-4-methylbenzenesulfonamide** represents a promising, yet underexplored, chemical entity. Future research should focus on:

- Exploring its reactivity: A systematic investigation of its reactions with various substrates to uncover novel synthetic methodologies.

- Biological screening: Comprehensive screening of **N-Hydroxy-4-methylbenzenesulfonamide** and its derivatives against a panel of biological targets to identify potential therapeutic applications.
- Mechanistic studies: Detailed mechanistic studies of its reactions to understand the formation of intermediates and reaction pathways, which will enable the rational design of new synthetic transformations.

## Conclusion

This technical guide has summarized the key information available for **N-Hydroxy-4-methylbenzenesulfonamide**. The provided data on its identity, properties, and synthesis will be a valuable resource for researchers. The biological activity of its close analogs suggests that this compound is a promising starting point for the development of new chemical probes and therapeutic agents. Further investigation into its chemistry and biology is highly encouraged.

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